

Aklavin: A Comprehensive Technical Guide to its Chemical Properties and Stability

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For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and stability of a compound is paramount. This technical guide provides an in-depth overview of the core chemical characteristics of **Aklavin**, an anthracycline antibiotic with noted anticancer activity. All quantitative data are presented in clear, structured tables, and detailed methodologies for key experimental assessments are provided.

Core Chemical Properties

Aklavin, a member of the anthracycline family of compounds, possesses a complex molecular structure that dictates its chemical behavior and biological activity. A summary of its fundamental chemical properties is provided below.



Property	Data
Molecular Formula	C30H35NO10[1]
Molecular Weight	569.6 g/mol [1]
Physical Appearance	Powder
CAS Number	60504-57-6[1]
Synonyms	(1R,2R,4S)-2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxylic Acid Methyl Ester; 1-Deoxypyrromycin; Aclacinomycin T; Antibiotic MA 144T1[1]
Solubility (Qualitative)	Soluble in Chloroform, Dichloromethane, and Dimethyl Sulfoxide (DMSO).[2]
Storage Conditions	Store at 2-8°C, protected from air and light.[1]

Note: Quantitative solubility data and a specific melting point for **Aklavin** are not readily available in the reviewed literature.

Chemical Stability and Degradation

The stability of **Aklavin** is a critical factor for its formulation, storage, and therapeutic efficacy. While specific degradation kinetics for **Aklavin** are not extensively documented in the public domain, general stability considerations for anthracyclines and related compounds suggest that **Aklavin** is susceptible to degradation under certain conditions.

General Stability Profile:

- pH: Anthracycline antibiotics are known to be sensitive to pH. Acidic and alkaline conditions
 can lead to hydrolysis of the glycosidic bond, separating the aglycone from the sugar moiety,
 or other rearrangements of the molecule.
- Temperature: Elevated temperatures can accelerate degradation processes. As indicated by the recommended storage conditions of 2-8°C, Aklavin is likely heat-labile.



 Light: The recommendation to protect Aklavin from light suggests that it is photosensitive and can undergo photodegradation.

Potential Degradation Pathways: Although specific degradation products for **Aklavin** have not been detailed in the available literature, studies on similar anthracyclines, such as epirubicin, have identified degradation pathways that may be relevant. These include:

- Hydrolysis: Cleavage of the glycosidic linkage under acidic or basic conditions.
- Oxidation: The quinone moiety of the anthracycline structure is susceptible to oxidation, which can be promoted by factors such as the presence of metal ions or exposure to oxidative agents.

Experimental Protocols

This section outlines the methodologies that can be employed to determine the chemical properties and stability of **Aklavin**.

3.1. Determination of Solubility

A standard protocol to quantitatively determine the solubility of **Aklavin** in various solvents would involve the following steps:

- Preparation of Saturated Solutions: An excess amount of Aklavin powder is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid: The saturated solution is filtered or centrifuged to remove any undissolved Aklavin.
- Quantification: The concentration of Aklavin in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The solubility is then expressed in units such as mg/mL or mol/L.
- 3.2. Stability Indicating Assay (Forced Degradation Study)

Foundational & Exploratory





To elucidate the degradation pathways and develop a stability-indicating analytical method, a forced degradation study can be performed.

- Stress Conditions: Solutions of Aklavin are subjected to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including:
 - Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
 - Alkaline Hydrolysis: e.g., 0.1 M NaOH at room temperature for 4 hours.
 - Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: The solid drug is heated at a high temperature (e.g., 80°C) for 48 hours.
 - Photodegradation: The drug solution is exposed to UV light (e.g., 254 nm) and visible light.
- Sample Analysis: The stressed samples are analyzed at various time points using a stability-indicating HPLC method. The method should be capable of separating the intact Aklavin from its degradation products.
- Peak Purity and Identification: The purity of the Aklavin peak is assessed using a
 photodiode array (PDA) detector. The degradation products can be identified and
 characterized using mass spectrometry (LC-MS).

3.3. Aklavin's Interaction with DNA: B- to Z-DNA Transition

Aklavin has been identified as an inducer of the conformational change of B-DNA to the left-handed Z-DNA form.[3] The following experimental protocols are key to characterizing this interaction.

3.3.1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of DNA.

 Sample Preparation: Solutions of a DNA oligomer known to be capable of forming Z-DNA (e.g., d(CG)₆) are prepared in a suitable buffer.



- Titration: A stock solution of Aklavin hydrochloride is incrementally added to the DNA solution to achieve various molar ratios of Aklavin to DNA.
- Spectral Acquisition: CD spectra are recorded for each Aklavin-DNA mixture, typically in the range of 220-320 nm.
- Data Analysis: The transition from B-DNA to Z-DNA is monitored by observing the characteristic changes in the CD spectrum: a positive peak around 280 nm and a negative peak around 255 nm for B-DNA will invert to a negative peak around 290 nm and a positive peak around 260 nm for Z-DNA.

3.3.2. DNA Melting Temperature (Tm) Analysis

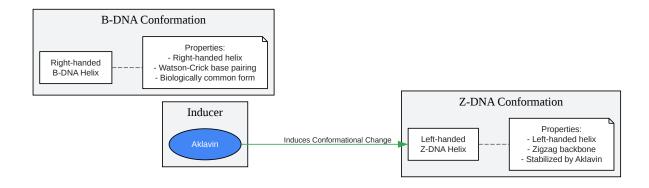
The melting temperature (Tm) is the temperature at which half of the double-stranded DNA has dissociated into single strands. The binding of a small molecule can stabilize the DNA duplex, leading to an increase in its Tm.

- Sample Preparation: Samples of the DNA oligomer are prepared with and without **Aklavin** in a buffer containing a fluorescent intercalating dye (e.g., SYBR Green I).
- Thermal Denaturation: The samples are heated in a real-time PCR instrument with a gradual temperature ramp, and the fluorescence is monitored continuously.
- Tm Determination: As the DNA melts, the intercalating dye is released, causing a decrease in fluorescence. The Tm is determined from the inflection point of the melting curve. An increase in Tm in the presence of **Aklavin** indicates stabilization of the DNA structure.[3]

Visualization of Aklavin's Mechanism of Action

The induction of the B-DNA to Z-DNA conformational change by **Aklavin** is a key aspect of its mechanism of action. The following diagram illustrates this process.



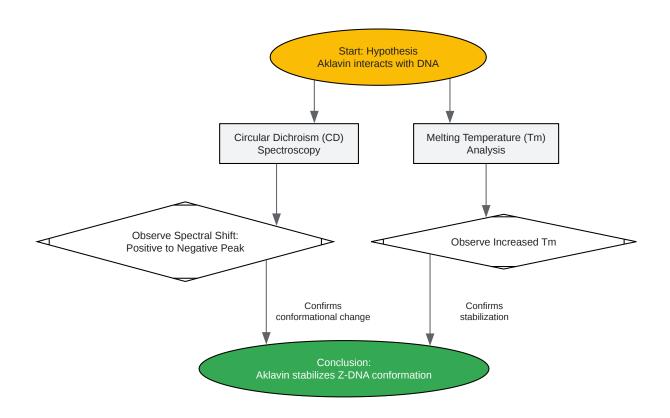


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Aklavin inducing the transition from B-DNA to Z-DNA.

The following workflow illustrates the experimental validation of **Aklavin** as a Z-DNA inducer.





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Workflow for validating **Aklavin** as a Z-DNA inducer.

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